N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’-(1-methylethyl)-N’-pyridin-3-ylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a cyano group (–CN) and a pyridinyl group attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(1-methylethyl)-N’-pyridin-3-ylguanidine can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of N-Cyano-N’-(1-methylethyl)-N’-pyridin-3-ylguanidine may involve more scalable and efficient methods. These methods often include solvent-free reactions, fusion of aromatic amines with excess ethyl cyanoacetate at high temperatures, and the use of microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-(1-methylethyl)-N’-pyridin-3-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the cyano or pyridinyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Cyano-N’-(1-methylethyl)-N’-pyridin-3-ylguanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyano-N’-(1-methylethyl)-N’-pyridin-3-ylguanidine involves its interaction with specific molecular targets and pathways. The cyano and pyridinyl groups play a crucial role in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-Cyano-N’-(1-methylethyl)-N’-phenylguanidine
- N-Cyano-N’-(1-methylethyl)-N’-quinolin-3-ylguanidine
- N-Cyano-N’-(1-methylethyl)-N’-thiazol-2-ylguanidine
Uniqueness
N-Cyano-N’-(1-methylethyl)-N’-pyridin-3-ylguanidine is unique due to its specific combination of cyano and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H13N5 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-cyano-1-propan-2-yl-1-pyridin-3-ylguanidine |
InChI |
InChI=1S/C10H13N5/c1-8(2)15(10(12)14-7-11)9-4-3-5-13-6-9/h3-6,8H,1-2H3,(H2,12,14) |
InChI Key |
UFZJMJYBXHZWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CN=CC=C1)C(=NC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.